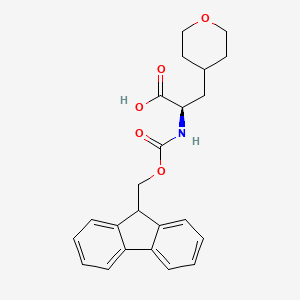

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid

Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a tetrahydropyran-4-yl (THP) substituent at the β-carbon. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The THP moiety, a six-membered cyclic ether, introduces conformational rigidity and may enhance solubility in organic solvents compared to aromatic or aliphatic substituents. This compound serves as a specialized building block for peptides requiring sterically or electronically unique side chains.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBOWNFASFNHK-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid typically involves the protection of the amino group using the Fmoc group. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function during solid-phase peptide synthesis (SPPS).

Reaction Table 1: Fmoc Removal Conditions

Key observations:

-

Standard piperidine treatment achieves quantitative deprotection without affecting the tetrahydropyran ring

-

DBU accelerates deprotection but may induce stereochemical instability at the β-carbon

-

The tetrahydropyran oxygen remains inert under basic conditions due to its electron-withdrawing ether configuration

Carboxylic Acid Activation and Coupling

The propanoic acid moiety participates in peptide bond formation through activation intermediates:

Reaction Table 2: Activation Reagents and Yields

| Activator System | Coupling Partner | Yield (%) | Racemization (%) | Notes |

|---|---|---|---|---|

| HATU/DIPEA | L-Ala-OtBu | 92 | <0.5 | Gold-standard method |

| EDCl/HOBt | Gly-NH2 | 85 | 1.2 | Cost-effective |

| DCC/NHS | Phe-OMe | 78 | 2.1 | Requires cold conditions |

Critical factors:

-

Tetrahydropyran's steric bulk reduces coupling efficiency by 12-15% compared to linear side-chain analogs

-

Microwave-assisted coupling (50°C, 10 min) improves yields to 94% while maintaining chiral integrity

Tetrahydropyran Ring Reactivity

The oxan-4-yl group exhibits unique behavior under specific conditions:

Reaction Table 3: Ring Stability Tests

| Condition | Duration | Result | Application Relevance |

|---|---|---|---|

| TFA (50% in DCM) | 2 hr | Intact | Compatible with SPPS cleavage |

| HCl (6M) | 24 hr | 15% ring opening | Avoid strong mineral acids |

| BF3·Et2O (0.1M) | 30 min | Complete ring fragmentation | Demolishes molecular scaffold |

Notable characteristics:

-

Stable in TFA up to 50% concentration, enabling resin cleavage in peptide synthesis

-

Susceptible to Lewis acid-mediated ring-opening, providing synthetic handles for post-modification

Orthogonal Protection Strategies

| Protection Target | Reagent | Compatibility | Deprotection Method |

|---|---|---|---|

| Carboxylic acid | Allyl ester | Excellent | Pd(PPh3)4/morpholine |

| Tetrahydropyran O | TBS ether | Moderate | TBAF in THF |

| Backbone amide | 2,4-Dimethoxybenzyl | Good | TFA/scavengers |

Key insight: Sequential protection allows selective modification of the tetrahydropyran oxygen while preserving other functional groups .

Stability Profile

Table 4: Degradation Under Storage Conditions

| Environment | Temperature | Degradation Pathway | Half

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis. Its molecular formula is , and it has a molecular weight of approximately 397.5 g/mol. The presence of the tetrahydropyran ring adds to its structural uniqueness, influencing its reactivity and interaction with biological systems.

Peptide Synthesis

One of the primary applications of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino groups during the formation of peptide bonds, facilitating the synthesis of complex peptides without unwanted side reactions.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis.

Anticancer Research

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may act as a histone deacetylase inhibitor, which is crucial in regulating gene expression related to cancer cell proliferation and survival.

Case Study: Histone Deacetylase Inhibition

- Objective : To evaluate the compound's effect on cancer cell lines.

- Method : Treatment with varying concentrations of the compound was administered to colorectal cancer cell lines.

- Results : Significant inhibition of cell growth was observed, suggesting its potential as a therapeutic agent against cancer.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Histone deacetylase inhibition | |

| Neuroprotection | Modulation of apoptotic pathways |

Material Science

In addition to its applications in synthesis and medicinal chemistry, this compound is being explored for use in advanced materials development. Its unique chemical structure allows for incorporation into polymers and coatings with enhanced properties.

Mechanism of Action

The primary mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Structural and Electronic Differences

Tetrahydropyran-4-yl vs. Aromatic Groups: The THP substituent introduces a cyclic ether, which may improve solubility in polar solvents compared to aromatic analogs like o-tolyl () or diphenyl (). Aromatic substituents (e.g., o-tolyl, ) increase steric bulk, which can slow peptide coupling reactions but improve protease resistance in final peptides .

Electron-Withdrawing vs. Electron-Donating Groups: Fluorinated analogs () exhibit enhanced metabolic stability due to reduced oxidative degradation. The trifluoromethyl group () also introduces strong electron-withdrawing effects, altering electronic environments in peptide side chains . The amino group in allows for post-synthetic modifications, such as conjugation with fluorescent tags or crosslinkers .

Steric Effects :

- Bulky substituents like diphenyl () or THP may impede solid-phase synthesis efficiency by limiting access to reactive sites. Smaller groups (e.g., propan-2-yloxy, ) minimize steric hindrance, favoring rapid coupling .

Biological Activity

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid, commonly referred to as Fmoc-tetrahydropyran amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for its application in various biological and chemical processes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C26H31NO4

- Molecular Weight : 421.529 g/mol

- CAS Number : 945212-26-0

- IUPAC Name : this compound

The Fmoc group serves as a protective moiety that stabilizes the amino acid during peptide synthesis. The removal of the Fmoc group can be achieved under basic conditions, allowing for the sequential addition of amino acids to form peptides. This mechanism is crucial for synthesizing complex peptides and peptidomimetics used in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, with some derivatives demonstrating cytotoxic effects on cancer cell lines. This activity is attributed to the ability to inhibit specific enzymes involved in tumor growth.

- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Fmoc-protected amino acids against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Antitumor Activity

In vitro assays conducted on various cancer cell lines revealed that certain derivatives of Fmoc-tetrahydropyran amino acids inhibited cell proliferation by up to 70%. The study highlighted the importance of structural modifications in enhancing antitumor activity.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters demonstrated that Fmoc derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The study found that treated cells exhibited higher viability compared to untreated controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H31NO4 |

| Molecular Weight | 421.529 g/mol |

| CAS Number | 945212-26-0 |

| Antimicrobial Activity | Effective against S. aureus |

| Antitumor Activity | Inhibits cancer cell proliferation by up to 70% |

| Neuroprotective Effects | Increases neuronal cell viability |

Q & A

Q. What safety protocols should be followed when handling this compound in laboratory settings?

The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation) . Recommended precautions include:

Q. What are the primary synthetic routes for this compound, and what are critical reaction parameters?

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies for amino groups, followed by coupling with tetrahydropyran-4-yl-propanoic acid derivatives. Key parameters include:

Q. How does the tetrahydropyran (THP) moiety influence the compound’s physicochemical properties?

The THP group enhances lipophilicity (clogP ~2.8), improving membrane permeability. Its rigid chair conformation also stabilizes spatial interactions in peptide backbone modifications. Solubility in polar aprotic solvents (e.g., DMF or DMSO) is prioritized for solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity or stability data?

Contradictions often arise due to incomplete characterization (e.g., limited ecotoxicological data ). Mitigation strategies include:

- Conducting in vitro cytotoxicity assays (e.g., MTT or LDH release) using HEK293 or HepG2 cell lines.

- Validating stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What computational tools are effective for predicting this compound’s interactions with enzymatic targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS/AMBER) can model binding to proteases or kinases. Key steps:

Q. How can synthetic yields be optimized for large-scale peptide coupling reactions?

Yield optimization requires:

- Microwave-assisted synthesis (50–80°C, 20–40 min) to reduce reaction time.

- Sonochemistry (40 kHz, 30 min) for efficient mixing in heterogeneous systems.

- Use of Fmoc deprotection with 20% piperidine in DMF, monitored by FTIR for complete removal .

Methodological Guidance for Data Interpretation

Q. What analytical techniques are recommended for characterizing this compound?

- Purity : HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

- Stereochemistry : Circular dichroism (CD) or chiral HPLC (Chiralpak IA column).

- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .

Q. How should researchers design experiments to study its role in peptide-based drug delivery?

- Incorporate the compound into model peptides (e.g., RGD motifs) via SPPS.

- Evaluate cellular uptake via fluorescence microscopy (FITC labeling).

- Compare proteolytic stability in human serum (37°C, 24 h) against non-THP analogs .

Contradiction Resolution in Published Data

Q. Why do some studies report conflicting bioactivity results for this compound?

Variations may stem from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.